molecular formula C17H15NO4 B2404878 2-[(4-phenoxyphenyl)carbamoyl]cyclopropane-1-carboxylic Acid CAS No. 1023810-84-5

2-[(4-phenoxyphenyl)carbamoyl]cyclopropane-1-carboxylic Acid

Cat. No. B2404878
CAS RN: 1023810-84-5
M. Wt: 297.31
InChI Key: QTTDNXQOBCOVFD-UHFFFAOYSA-N
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Description

2-[(4-phenoxyphenyl)carbamoyl]cyclopropane-1-carboxylic Acid, also known as PPCA, is a cyclopropane derivative that has been extensively studied for its potential therapeutic applications. This compound is of particular interest due to its unique chemical structure, which allows it to interact with a variety of biological targets.

Scientific Research Applications

Synthesis and Potential Applications

2-[(4-phenoxyphenyl)carbamoyl]cyclopropane-1-carboxylic acid and its derivatives have been explored in various scientific contexts, particularly in the field of synthetic chemistry. These studies primarily focus on the synthesis of novel compounds and their potential applications.

  • Synthesis of Novel Compounds

    A study by Lu Xin-y (2013) demonstrated the synthesis of a novel tobacco flavor compound, highlighting the versatility of cyclopropane derivatives in flavor and fragrance chemistry (Lu Xin-y, 2013).

  • Crystal Structure Analysis

    Research by Gihaeng Kang et al. (2014) on the crystal structure of fenpropathrin, a pyrethroid insecticide, provides insights into the structural aspects of similar cyclopropane-containing compounds (Kang, Jeon, Lee, & Kim, 2014).

  • Antiproliferative Activity

    A compound synthesized by J. Lu et al. (2021), which includes the cyclopropane-1-carboxylic acid moiety, showed significant inhibitory activity against cancer cell lines. This suggests potential applications in the development of anticancer agents (Lu, Zhao, Sun, Ji, Huang, & Ge, 2021).

  • Cycloisomerization Reactions

    The work of Yuequan Zhu et al. (2016) on triflic acid-catalyzed cycloisomerization reactions of donor-acceptor cyclopropanes provides a method for constructing alkyl 5-arylfuran-2-carboxylates, indicating potential in organic synthesis (Zhu, Xu, & Gong, 2016).

  • Inhibition of Carbonic Anhydrase Isoenzymes

    A study by M. Boztaş et al. (2015) explored cyclopropylcarboxylic acids and esters as inhibitors of carbonic anhydrase, an enzyme implicated in various physiological processes. This research could be relevant for therapeutic applications (Boztaş, Çetinkaya, Topal, Gülçin, Menzek, Şahin, Tanc, & Supuran, 2015).

  • Biological Diversity in Natural Products

    Michael G. Coleman and A. Hudson (2016) discussed the wide range of biological activities of natural products containing cyclopropane moieties, including antimicrobial and antitumoral properties (Coleman & Hudson, 2016).

  • Antimicrobial and Antioxidant Studies

    K. Raghavendra et al. (2016) synthesized compounds with cyclopropane moieties and evaluated their antimicrobial and antioxidant activities. Such studies underscore the potential of cyclopropane derivatives in pharmaceutical applications (Raghavendra, Renuka, Kameshwar, Srinivasan, Kumar, & Shashikanth, 2016).

properties

IUPAC Name

2-[(4-phenoxyphenyl)carbamoyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c19-16(14-10-15(14)17(20)21)18-11-6-8-13(9-7-11)22-12-4-2-1-3-5-12/h1-9,14-15H,10H2,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTDNXQOBCOVFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-phenoxyphenyl)carbamoyl]cyclopropane-1-carboxylic Acid

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